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For Researchers, Scientists, and Drug Development Professionals

Abstract
4,5-Diaminopyrimidine is a pivotal heterocyclic amine that serves as a fundamental building

block in the synthesis of a wide array of biologically active compounds. Its unique structural

and electronic properties make it a valuable precursor in the development of pharmaceuticals,

particularly as an inhibitor of dihydrofolate reductase (DHFR), a key enzyme in the folate

metabolic pathway. This technical guide provides a comprehensive overview of the core

physicochemical properties of 4,5-diaminopyrimidine, detailed experimental protocols for their

determination, and a visualization of its role in the folate synthesis pathway, offering a critical

resource for researchers in medicinal chemistry and drug discovery.

Core Physicochemical Properties
The physicochemical characteristics of 4,5-diaminopyrimidine are fundamental to its

application in chemical synthesis and drug design. These properties influence its reactivity,

solubility, and pharmacokinetic profile. A summary of its key quantitative data is presented in

Table 1.

Table 1: Physicochemical Properties of 4,5-Diaminopyrimidine
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Property Value Reference(s)

IUPAC Name Pyrimidine-4,5-diamine [1]

CAS Number 13754-19-3 [2]

Molecular Formula C₄H₆N₄ [2]

Molecular Weight 110.12 g/mol [2]

Appearance
White to gray to brown

crystalline powder
[2]

Melting Point 204-206 °C [3][4]

Boiling Point 229 °C at 32 mmHg [3][4]

pKa 6.06 ± 0.10 (Predicted) [5]

LogP (Predicted) -0.8 [1]

Solubility

Soluble in water.[6] Soluble in

organic solvents such as

ethanol and methanol.[6]

Spectral Data
The spectral properties of 4,5-diaminopyrimidine are crucial for its identification and structural

elucidation.

Table 2: Spectral Data of 4,5-Diaminopyrimidine
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Spectrum Solvent
Characteristic
Peaks / Chemical
Shifts (δ)

Reference(s)

¹H NMR DMSO-d6

δ 7.65 (s, 1H), δ 6.85

(s, 1H), δ 5.8 (br s,

2H), δ 4.7 (br s, 2H)

[7]

IR (KBr Pellet)

N-H stretching:

~3200-3400 cm⁻¹

(broad), C=C and

C=N stretching:

~1600-1680 cm⁻¹, C-

N stretching: ~1029-

1200 cm⁻¹

[8][9]

UV-Vis Acetonitrile λmax ~267 nm [8]

UV-Vis Aqueous (pH 7.4) λmax ~267 nm [8]

Biological Context: Role in the Folate Synthesis
Pathway
4,5-Diaminopyrimidine and its derivatives are well-established inhibitors of dihydrofolate

reductase (DHFR), a critical enzyme in the folate biosynthesis pathway.[10][11][12] This

pathway is essential for the synthesis of nucleotides and certain amino acids, making it a key

target for antimicrobial and anticancer therapies.[12][13] The inhibition of DHFR disrupts the

production of tetrahydrofolate (THF), leading to the cessation of DNA synthesis and cell death.

[14][15]
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Folate Synthesis Pathway and Inhibition by Diaminopyrimidines

Folate Synthesis Inhibition Mechanism
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Folate pathway inhibition by diaminopyrimidines.

Experimental Protocols
The following sections detail standardized methodologies for the determination of the key

physicochemical properties of 4,5-diaminopyrimidine.

Determination of Melting Point
The melting point of a solid organic compound is a crucial indicator of its purity.
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Apparatus: Capillary tube melting point apparatus, capillary tubes (sealed at one end),

mortar and pestle, spatula.

Procedure:

Grind a small amount of dry 4,5-diaminopyrimidine into a fine powder using a mortar and

pestle.

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the

sealed end on a hard surface.

Place the capillary tube into the heating block of the melting point apparatus.

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected

melting point (204-206 °C).

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

Record the temperature at which the first drop of liquid appears (the beginning of the

melting range) and the temperature at which the entire sample becomes a clear liquid (the

end of the melting range).

Determination of Solubility
This protocol provides a qualitative assessment of solubility in various solvents.

Apparatus: Small test tubes, vortex mixer, spatulas, droppers.

Solvents: Deionized water, ethanol, dimethyl sulfoxide (DMSO).

Procedure:

Add approximately 10 mg of 4,5-diaminopyrimidine to a clean, dry test tube.

Add 1 mL of the chosen solvent to the test tube in 0.2 mL increments.

After each addition, vigorously agitate the mixture using a vortex mixer for at least 30

seconds.
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Visually inspect the solution for the presence of undissolved solid against a dark

background.

Record the compound as "soluble," "sparingly soluble," or "insoluble" based on the

amount of solvent required to dissolve the sample completely.[3][16][17]

Determination of Octanol-Water Partition Coefficient
(LogP)
The Shake Flask method is a traditional approach to empirically determine the LogP value.[18]

Apparatus: Separatory funnel, mechanical shaker, UV-Vis spectrophotometer, volumetric

flasks, pipettes.

Reagents: 1-Octanol (pre-saturated with water), deionized water (pre-saturated with 1-

octanol), 4,5-diaminopyrimidine.

Procedure:

Prepare a stock solution of 4,5-diaminopyrimidine in water-saturated 1-octanol of a

known concentration.

Add equal volumes of the 1-octanol stock solution and octanol-saturated water to a

separatory funnel.

Shake the funnel vigorously for a set period (e.g., 1 hour) using a mechanical shaker to

allow for partitioning equilibrium to be reached.

Allow the two phases to separate completely.

Carefully collect samples from both the aqueous and the 1-octanol layers.

Determine the concentration of 4,5-diaminopyrimidine in each phase using UV-Vis

spectrophotometry by comparing the absorbance to a standard calibration curve.

Calculate the partition coefficient (P) as the ratio of the concentration in the 1-octanol

phase to the concentration in the aqueous phase.
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The LogP is the logarithm (base 10) of the calculated P value.[18][19]

Spectral Analysis
Apparatus: NMR spectrometer, 5 mm NMR tubes, volumetric flask, micropipette.

Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

Procedure:

Dissolve approximately 5-10 mg of 4,5-diaminopyrimidine in about 0.7 mL of DMSO-d6

in a small vial.

Transfer the solution to a clean, dry NMR tube.

Place the NMR tube in the spectrometer's probe.

Acquire the ¹H NMR spectrum according to the instrument's standard operating

procedures.[20][21]

Process the resulting Free Induction Decay (FID) to obtain the frequency-domain

spectrum.

Reference the spectrum to the residual solvent peak of DMSO-d6 (δ ~2.50 ppm).

Apparatus: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total

Reflectance (ATR) accessory, or KBr press.

Procedure (ATR method):

Ensure the ATR crystal is clean.

Place a small amount of the solid 4,5-diaminopyrimidine sample onto the crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Collect the IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

[22][23]
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Clean the crystal thoroughly after the measurement.

Procedure (KBr pellet method):

Grind a mixture of approximately 1-2 mg of 4,5-diaminopyrimidine with about 100 mg of

dry KBr powder in an agate mortar.

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

Place the pellet in the sample holder of the FTIR spectrometer.

Acquire the IR spectrum.

Apparatus: UV-Vis spectrophotometer, quartz cuvettes, volumetric flasks, micropipettes.

Solvents: Acetonitrile, deionized water (for aqueous measurements, buffered to pH 7.4).

Procedure:

Prepare a stock solution of 4,5-diaminopyrimidine of a known concentration in the

chosen solvent.

Prepare a series of dilutions from the stock solution to create standards for a calibration

curve if quantitative analysis is needed.

Fill a quartz cuvette with the blank solvent and record a baseline spectrum.

Rinse the cuvette with the sample solution and then fill it with the sample.

Place the sample cuvette in the spectrophotometer and record the absorbance spectrum

over the desired wavelength range (e.g., 200-400 nm).[24][25]

Identify the wavelength of maximum absorbance (λmax).

Conclusion
This technical guide provides a consolidated resource on the essential physicochemical

properties of 4,5-diaminopyrimidine. The tabulated data, detailed experimental protocols, and

the visualization of its mechanism of action within the folate synthesis pathway are intended to
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support researchers and scientists in their efforts to utilize this versatile molecule in drug

discovery and development. A thorough understanding of these fundamental properties is

critical for the rational design and synthesis of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. orgchemboulder.com [orgchemboulder.com]

3. researchgate.net [researchgate.net]

4. academic.oup.com [academic.oup.com]

5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

6. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading
Co., Ltd [entrepreneur-cn.com]

7. dev.spectrabase.com [dev.spectrabase.com]

8. www1.udel.edu [www1.udel.edu]

9. Interpreting Infrared Spectra - Specac Ltd [specac.com]

10. Modified 2,4-diaminopyrimidine-based dihydrofolate reductase inhibitors as potential
drug scaffolds against Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]

11. Inhibition of Bacterial Dihydrofolate Reductase by 6-Alkyl-2,4-diaminopyrimidines - PMC
[pmc.ncbi.nlm.nih.gov]

12. researchgate.net [researchgate.net]

13. Dihydrofolate reductase, thymidylate synthase, and serine hydroxy methyltransferase:
successful targets against some infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]

14. youtube.com [youtube.com]

15. Folate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

16. chem.ws [chem.ws]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b145471?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/Simplified-schematic-of-the-folic-acid-metabolic-cycle-Folate-receptors-transport_fig1_233889895
https://www.orgchemboulder.com/Technique/Procedures/IR/IRsolid.shtml
https://www.researchgate.net/post/How_to_determine_the_solubility_of_a_substance_in_an_organic_solvent
https://academic.oup.com/jac/article-abstract/5/Supplement_B/3/724658
https://uomustansiriyah.edu.iq/media/lectures/4/4_2017_09_27!11_59_03_AM.pdf
https://www.entrepreneur-cn.com/Products/2-4-Diamino-6-chloropyrimidine-CAS-156-83-2-331.html
https://www.entrepreneur-cn.com/Products/2-4-Diamino-6-chloropyrimidine-CAS-156-83-2-331.html
https://dev.spectrabase.com/spectrum/8KZkUalJvVN
https://www1.udel.edu/chem/fox/Chem333/Fall2013/Chem333Fall2013/Welcome_files/IR%20handout.pdf
https://specac.com/theory-articles/interpreting-infra-red-spectroscopy/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4278362/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4278362/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3570588/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3570588/
https://www.researchgate.net/publication/7409951_Dihydrofolate_reductase_inhibitors_as_antibacterial_agents
https://pmc.ncbi.nlm.nih.gov/articles/PMC8898753/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8898753/
https://www.youtube.com/watch?v=BM6_ESDIKO4
https://pubchem.ncbi.nlm.nih.gov/pathway/PathBank:SMP0000053
http://chem.ws/dl-1014/exp12-organics.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b145471?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


17. scribd.com [scribd.com]

18. acdlabs.com [acdlabs.com]

19. documents.thermofisher.com [documents.thermofisher.com]

20. chem.libretexts.org [chem.libretexts.org]

21. NMR Spectroscopy [www2.chemistry.msu.edu]

22. amherst.edu [amherst.edu]

23. chem.libretexts.org [chem.libretexts.org]

24. longdom.org [longdom.org]

25. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]

To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical
Properties of 4,5-Diaminopyrimidine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b145471#physicochemical-properties-of-4-5-
diaminopyrimidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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